molecular formula C7H11NO2S B15219035 6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid

6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B15219035
M. Wt: 173.24 g/mol
InChI Key: FBIUMUGUIFYPGK-UHFFFAOYSA-N
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Description

6-Thia-2-azaspiro[34]octane-8-carboxylic acid is a spirocyclic compound that features a unique structure combining sulfur and nitrogen atoms within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid can be achieved through multiple synthetic routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. These principles include optimizing reaction conditions to maximize yield and purity, as well as scaling up the synthesis process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom within the spirocyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific combination of sulfur and nitrogen atoms within a spirocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, which can be advantageous in specific research and industrial contexts.

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

6-thia-2-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C7H11NO2S/c9-6(10)5-1-11-4-7(5)2-8-3-7/h5,8H,1-4H2,(H,9,10)

InChI Key

FBIUMUGUIFYPGK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CNC2)CS1)C(=O)O

Origin of Product

United States

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